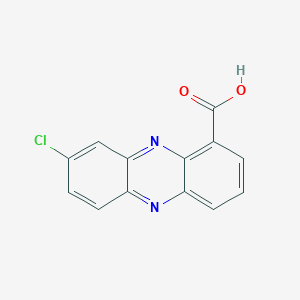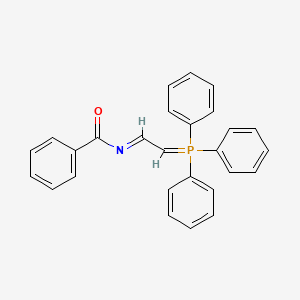
N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide is a complex organic compound with a molecular formula of C19H19NO3S It is a derivative of benzenesulfonamide, characterized by the presence of an ethyl group, a methyl group, and a phenyl-furyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of a suitable aromatic compound followed by the introduction of the ethyl and methyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-4-methylbenzenesulfonamide: Lacks the phenyl-furyl moiety.
N-Ethylbenzenesulfonamide: Lacks both the methyl and phenyl-furyl groups.
N-Methylbenzenesulfonamide: Lacks the ethyl and phenyl-furyl groups.
Uniqueness
This detailed article provides a comprehensive overview of N-Ethyl-4-methyl-N-(5-phenyl-2-furyl)benzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
| 865486-73-3 | |
Fórmula molecular |
C19H19NO3S |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
N-ethyl-4-methyl-N-(5-phenylfuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H19NO3S/c1-3-20(24(21,22)17-11-9-15(2)10-12-17)19-14-13-18(23-19)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3 |
Clave InChI |
PCFQYKDPBTWTKK-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=CC=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


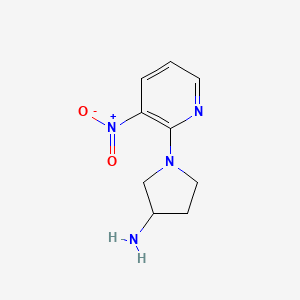



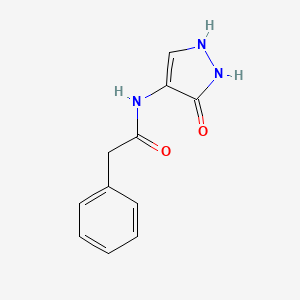
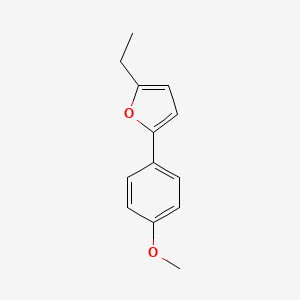
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/no-structure.png)
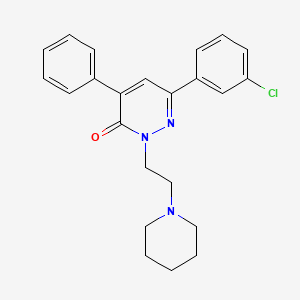
![Hexahydroimidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B12903712.png)
